molecular formula C15H21N B13010824 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline CAS No. 13605-96-4

2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13010824
CAS No.: 13605-96-4
M. Wt: 215.33 g/mol
InChI Key: CHQJPAHAZTZYRZ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a cyclohexyl group attached to the nitrogen atom of a tetrahydroisoquinoline ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline typically involves the reductive alkylation of isoquinoline with cyclohexanone. This reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions generally include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce fully saturated tetrahydroisoquinolines.

Scientific Research Applications

2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which may contribute to its neuroprotective and analgesic effects. Additionally, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the cyclohexyl group, resulting in different biological activities.

    2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a phenyl group instead of a cyclohexyl group, which alters its chemical and biological properties.

    2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Features a benzyl group, leading to distinct pharmacological effects.

Uniqueness: The presence of the cyclohexyl group in 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline imparts unique steric and electronic properties, making it distinct from other tetrahydroisoquinoline derivatives. This structural feature can influence its binding affinity to biological targets and its overall pharmacokinetic profile.

Properties

CAS No.

13605-96-4

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

2-cyclohexyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C15H21N/c1-2-8-15(9-3-1)16-11-10-13-6-4-5-7-14(13)12-16/h4-7,15H,1-3,8-12H2

InChI Key

CHQJPAHAZTZYRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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